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Cycloalliin hydrochloride - 91673-63-1

Cycloalliin hydrochloride

Catalog Number: EVT-2959462
CAS Number: 91673-63-1
Molecular Formula: C6H12ClNO3S
Molecular Weight: 213.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Isoalliin

  • Compound Description: Isoalliin is a sulfoxide present in garlic (Allium sativum L.). It is a natural precursor to allicin, the main bioactive compound responsible for garlic's characteristic aroma and flavor, and various biological properties. []
  • Relevance: Isoalliin is a structural isomer of cycloalliin. [] Both compounds share the same chemical formula and functional groups, but their atoms are arranged differently in space. Specifically, isoalliin has a linear chain structure, whereas cycloalliin has a cyclic structure. The levels of isoalliin and cycloalliin were found to be inversely correlated, suggesting a possible conversion or metabolic pathway between the two compounds. []

Polyphenols

  • Compound Description: Polyphenols are a large class of naturally occurring organic compounds characterized by the presence of multiple phenol units. They are known for their antioxidant and potential health-promoting properties. []
Source

Cycloalliin hydrochloride is not naturally present in garlic but is formed through the enzymatic conversion of isoalliin by the enzyme alliinase, which is abundant in garlic. It can also be extracted from various Allium species, particularly Allium sativum (garlic) and Allium cepa (onion) .

Classification

Cycloalliin hydrochloride falls under the category of organosulfur compounds. These compounds are characterized by the presence of sulfur atoms within their molecular structure and are often associated with various health benefits, including antimicrobial and antioxidant properties .

Synthesis Analysis

Methods of Synthesis

Cycloalliin can be synthesized through several methods:

  1. Extraction from Garlic: The primary method involves extracting cycloalliin from garlic using principal component analysis. Optimal extraction conditions include a temperature range of 40-80°C, an extraction time of 0.5-12 hours, and a pH range of 4-12. The highest yield is achieved at 80°C for 12 hours at pH 10 .
  2. Enzymatic Conversion: Cycloalliin is produced enzymatically when isoalliin is acted upon by alliinase during the processing of garlic .
  3. Industrial Production: For industrial applications, cycloalliin is extracted from garlic and subsequently converted to its hydrochloride form to enhance stability and solubility .

Technical Details

The extraction process typically employs methods such as liquid chromatography coupled with mass spectrometry to ensure purity and identify the compound accurately .

Molecular Structure Analysis

Structure

Cycloalliin hydrochloride has a unique cyclic structure that includes a sulfur atom within its ring. The molecular formula is C6_6H9_9N1_1O1_1S1_1Cl1_1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.

Data

  • Molecular Weight: Approximately 179.66 g/mol
  • Melting Point: Data on melting point varies based on purity but generally falls within a specific range that indicates stability under standard laboratory conditions.
Chemical Reactions Analysis

Types of Reactions

Cycloalliin hydrochloride can undergo several types of chemical reactions:

  1. Oxidation: Cycloalliin can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide .
  2. Reduction: It can be reduced back to its thiol form using reducing agents such as sodium borohydride.
  3. Substitution: Cycloalliin can participate in nucleophilic substitution reactions where the sulfur atom may be replaced by other nucleophiles .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines and thiols.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Thiol derivatives.
  • Substitution Products: Various substituted organosulfur compounds.
Mechanism of Action

Process

Cycloalliin hydrochloride exhibits various biological effects through its interaction with specific enzymes and biochemical pathways:

  • It inhibits the activity of tyrosinase, an enzyme crucial for melanin synthesis, in a dose-dependent manner.
  • Cycloalliin significantly inhibits adenylate cyclase activity, impacting cyclic adenosine monophosphate signaling pathways during melanogenesis .

Data on Pharmacokinetics

Studies indicate that cycloalliin has rapid oral absorption with a time to maximum concentration (tmax) of about 0.5 hours and an absolute bioavailability of approximately 10% .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Cycloalliin hydrochloride demonstrates stability under acidic conditions but may degrade under extreme pH levels or high temperatures.
  • Reactivity: Reacts readily with nucleophiles due to the presence of sulfur in its structure.
Applications

Scientific Uses

Cycloalliin hydrochloride has diverse applications across several fields:

  1. Analytical Chemistry: Used as a standard for quantifying organosulfur compounds in various samples .
  2. Biological Research: Investigated for its role in inhibiting epithelial-to-mesenchymal transition in cancer cells and its potential anti-diabetic effects by modulating blood glucose levels .
  3. Medical Research: Explored for antioxidative properties and potential benefits in managing conditions like hypertension and Alzheimer's disease .
  4. Food Industry: Utilized for its health-promoting properties as a functional ingredient in food products .

Cycloalliin hydrochloride's unique properties make it a valuable compound for ongoing research into its therapeutic potentials and applications across various scientific disciplines.

Biosynthesis and Natural Occurrence of Cycloalliin Hydrochloride

Biogenesis Pathways in Allium Species: Thermal Conversion of S-Propenyl-Cysteine Sulfoxide

Cycloalliin ((1S,3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid 1-oxide hydrochloride) is a stable, flavorless cyclic sulfur imino acid predominantly formed during the thermal processing of Allium species. Its biosynthesis begins with γ-glutamyl peptides (GSPCs) in intact plants, which are enzymatically converted to alk(en)yl-L-cysteine sulfoxides, including S-propenyl-cysteine sulfoxide (isoalliin). When garlic or onions are crushed, alliinase transforms these sulfoxides into volatile thiosulfinates (e.g., allicin). However, during heating, alliinase is deactivated, and isoalliin undergoes a non-enzymatic cyclization reaction to form cycloalliin [2] [4]. This process is pH- and temperature-dependent, with yields increasing significantly under alkaline conditions (pH 10) and temperatures ≥80°C [4]. Cycloalliin hydrochloride’s crystalline structure (monohydrate form) was first characterized in 1966, confirming its cyclic thiazane ring system [3].

Table 1: Key Precursors and Derivatives in Cycloalliin Biosynthesis

CompoundRole in PathwayStability
γ-Glutamyl peptides (GSPCs)Primary biosynthetic precursors in fresh plantsHeat-labile
S-Propenyl-cysteine sulfoxide (Isoalliin)Direct precursor to cycloalliinAlliinase-dependent
Cycloalliin hydrochlorideThermal cyclization productHighly stable

Distribution in Liliaceous Plants: Comparative Analysis of Onion, Garlic, and Allium hookeri

Cycloalliin is found ubiquitously in liliaceous plants (Allium spp.), though its concentration varies by species, tissue type, and processing methods:

  • Garlic (Allium sativum): Contains the highest potential for cycloalliin generation due to abundant isoalliin. Fresh garlic stores isoalliin in vacuoles, which converts to cycloalliin upon heating or aging. After 15 days of storage at 60°C, cycloalliin levels peak at 13 mmol/mL [4].
  • Onion (Allium cepa): Fresh onions contain lower levels of cycloalliin, but it constitutes ~50% of sulfur compounds after cooking. Thermal processing of S-propenyl-cysteine sulfoxide (the dominant sulfoxide in onions) drives this conversion [2].
  • Allium hookeri: Preliminary studies indicate similar biosynthetic pathways but lower baseline sulfur compound concentrations compared to garlic and onion [4].

Table 2: Cycloalliin Distribution in Major Allium Species

SpeciesPrimary Sulfur PrecursorRelative Cycloalliin Yield (Processed)
Garlic (A. sativum)IsoalliinHigh (≤13 mmol/mL)
Onion (A. cepa)S-Propenyl-cysteine sulfoxideModerate (≤50% of sulfur compounds)
Allium hookeriIsoalliin analogsLow (exact data limited)

Post-Harvest and Culinary Processing Effects on Cycloalliin Yield

Cycloalliin accumulation is profoundly influenced by post-harvest storage and processing parameters:

  • Temperature: Storage at 60°C enhances cycloalliin synthesis in garlic, yielding 11 mmol/mL after 30 days, compared to 40°C [4]. Extraction at 80°C maximizes cycloalliin recovery (5.05 mmol/mL) versus lower temperatures [4].
  • Time: Prolonged extraction (12 hours) doubles cycloalliin yield compared to short durations (0.5 hours) due to extended cyclization. Similarly, 15 days of storage at 60°C optimizes levels in garlic [4].
  • pH: Alkaline conditions (pH 10) increase cycloalliin yield by 40% over acidic or neutral conditions (pH 4–6). This accelerates the cyclization of isoalliin [4].
  • Culinary Processing: Boiling, steaming, or frying deactivates alliinase and promotes isoalliin→cycloalliin conversion. Steaming garlic for 20–30 minutes before homogenization maximizes cycloalliin retention [4].

Interactive Data: Impact of Extraction Parameters on Cycloalliin Yield

ParameterOptimal ConditionYield Increase vs. BaselineMechanism
Temperature80°C+25% (vs. 40°C)Enhanced thermal cyclization
Time12 hours+100% (vs. 0.5 hours)Extended reaction duration
pH10.0+40% (vs. pH 4.0)Alkaline-driven cyclization

Properties

CAS Number

91673-63-1

Product Name

Cycloalliin hydrochloride

IUPAC Name

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68

InChI

InChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H

InChI Key

GTNAIFGSWCJGOF-UHFFFAOYSA-N

SMILES

CC1CS(=O)CC(N1)C(=O)O.Cl

Solubility

not available

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